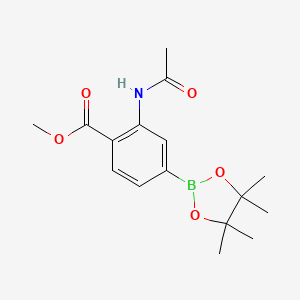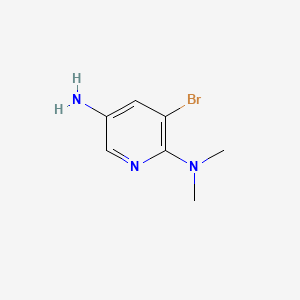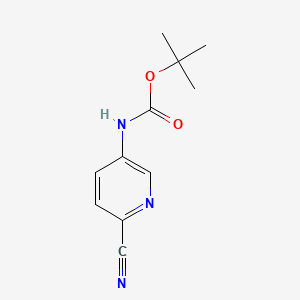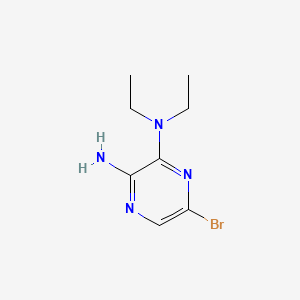
2-Amino-5-bromo-3-(diethylamino)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-5-bromo-3-(diethylamino)pyrazine is a chemical compound with the CAS Number: 912773-09-2 . It has a molecular weight of 245.12 and a linear formula of C8H13BrN4 .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-bromo-3-(diethylamino)pyrazine is represented by the linear formula C8H13BrN4 . The InChI Code is 1S/C8H13BrN4 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Amino-5-bromo-3-(diethylamino)pyrazine are not available, similar compounds have been used in various chemical reactions. For instance, 2-Amino-5-bromopyrazine has been used in a palladium-catalyzed cross-coupling with pyridylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5-bromo-3-(diethylamino)pyrazine include a molecular weight of 245.12 and a linear formula of C8H13BrN4 .Scientific Research Applications
Supramolecular Assembly
- Application Summary : This compound has been used in the construction of a supramolecular assembly with 2,4-dihydroxybenzoic acid (DHB). The assembly was mediated by hydrogen bonding interactions .
- Methods of Application/Experimental Procedures : The structure of the molecular salt was determined by single-crystal X-ray crystallography. Further, the synthesized salt was elucidated by optical, Fourier transform infrared and nuclear magnetic resonance spectroscopic studies .
- Results/Outcomes : The UV–Vis–NIR transmittance spectrum reveals that the ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm. Thermal property was determined by TG/DTA analysis which indicates that the compound is thermally stable up to 210 °C .
Medicinal Chemistry
- Application Summary : This compound is a part of the diazine alkaloid scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), which constitutes a central building block for a wide range of pharmacological applications .
- Methods of Application/Experimental Procedures : The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
- Results/Outcomes : Diazines are reported to exhibit a wide range of biological activities including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Pharmaceutical Synthesis
- Application Summary : This compound is used as a building block in the synthesis of various pharmaceutical compounds . It’s part of the diazine alkaloid scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), which constitutes a central building block for a wide range of pharmacological applications .
- Methods of Application/Experimental Procedures : The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
- Results/Outcomes : Diazines are reported to exhibit a wide range of biological activities including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
properties
IUPAC Name |
5-bromo-3-N,3-N-diethylpyrazine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBXLNNIEQKSAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CN=C1N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671901 |
Source


|
| Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-3-(diethylamino)pyrazine | |
CAS RN |
912773-09-2 |
Source


|
| Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

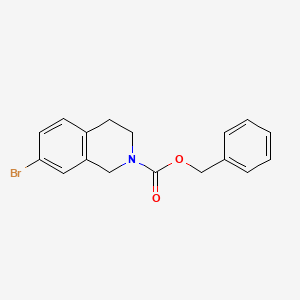
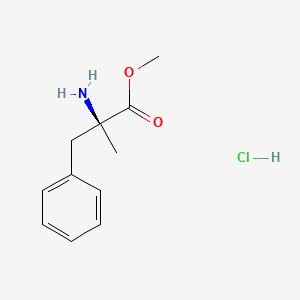
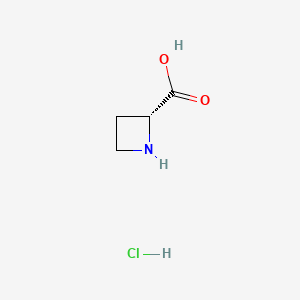
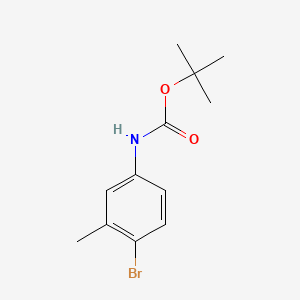
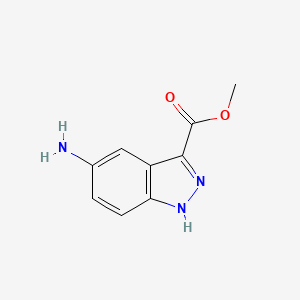
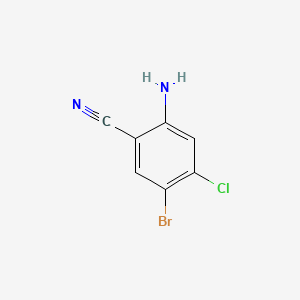
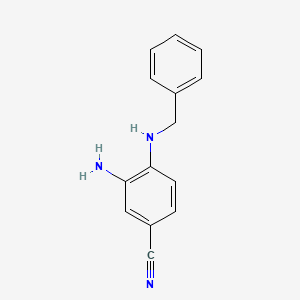
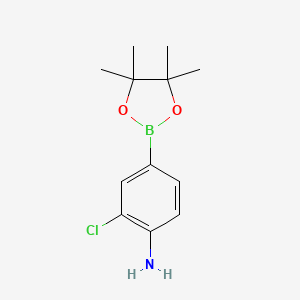
![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)
![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)
